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Compound of Interest

Compound Name:
1-(2,4,5-

Trihydroxyphenyl)ethanone

Cat. No.: B1584532 Get Quote

An In-depth Technical Guide to the Spectral Data of 1-(2,4,5-Trihydroxyphenyl)ethanone

Abstract
This technical guide provides a comprehensive analysis of the spectral data for 1-(2,4,5-
Trihydroxyphenyl)ethanone (CAS: 1818-27-5), also known as 2',4',5'-

trihydroxyacetophenone. Designed for researchers, chemists, and professionals in drug

development, this document synthesizes theoretical knowledge with practical insights into the

spectroscopic characterization of this molecule. We will delve into Nuclear Magnetic

Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering detailed

interpretations, expected data, and field-proven experimental protocols. The causality behind

spectral features is emphasized to provide a deeper understanding of the structure-property

relationships that govern the analytical behavior of this compound.

Introduction and Molecular Overview
1-(2,4,5-Trihydroxyphenyl)ethanone is a polyhydroxylic aromatic ketone. Its structure,

featuring a highly activated benzene ring due to multiple hydroxyl substituents, makes it an

interesting chromophore and a versatile intermediate in organic synthesis. Accurate structural

elucidation and purity assessment are paramount for its application in research and

development, necessitating a thorough understanding of its spectral signature.

The fundamental properties of this compound are summarized below:
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Property Value Reference

Chemical Formula C₈H₈O₄ [1]

Molecular Weight 168.15 g/mol [1]

CAS Number 1818-27-5 [1]

Appearance Solid (Expected)

This guide will systematically deconstruct the spectral data, providing a foundational reference

for its identification and use in complex applications.

Molecular Structure and Atom Numbering
A clear and consistent atom numbering scheme is essential for unambiguous spectral

assignments, particularly for NMR. The structure and numbering convention used throughout

this guide are presented below.

Figure 1: Molecular structure of 1-(2,4,5-Trihydroxyphenyl)ethanone with IUPAC-consistent

atom numbering for spectral assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen

framework of an organic molecule. While experimental spectra for the 1-(2,4,5-
Trihydroxyphenyl)ethanone isomer are not widely published, we can reliably predict the

expected chemical shifts and coupling patterns based on established substituent effects.

¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is anticipated to be relatively simple, characterized by sharp singlets

for the aromatic and methyl protons and broad, exchangeable signals for the hydroxyl protons.

Rationale for Predictions:

Aromatic Protons (H3, H6): The benzene ring has only two protons. H-3 is adjacent to two

hydroxyl groups (C2-OH, C4-OH), while H-6 is adjacent to the acetyl group (C1) and a

hydroxyl group (C5-OH). Due to the lack of adjacent protons (ortho, meta, or para coupling
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partners), both H-3 and H-6 are expected to appear as sharp singlets. Their precise chemical

shifts are influenced by the cumulative electron-donating (OH) and -withdrawing (COCH₃)

effects of the substituents.

Acetyl Protons (H8): The three protons of the methyl group (C8) are equivalent and not

coupled to any other protons, resulting in a distinct singlet, typically found in the 2.5-2.7 ppm

range for acetophenones.

Hydroxyl Protons (OH): The three hydroxyl protons will appear as broad singlets. Their

chemical shifts are highly dependent on solvent, concentration, and temperature due to

hydrogen bonding and chemical exchange. The C2-OH proton may be shifted significantly

downfield due to intramolecular hydrogen bonding with the carbonyl oxygen of the acetyl

group.

Table 1: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)

Proton Assignment Predicted δ (ppm) Multiplicity Integration

H-3 ~6.4 - 6.6 Singlet (s) 1H

H-6 ~7.2 - 7.4 Singlet (s) 1H

C₈-H₃ (Acetyl) ~2.5 - 2.6 Singlet (s) 3H

C₂-OH ~12.0 - 13.0 Broad Singlet (br s) 1H

| C₄-OH / C₅-OH | ~9.0 - 10.5 | Broad Singlet (br s) | 2H |

¹³C NMR Spectroscopy (Predicted)
The proton-decoupled ¹³C NMR spectrum is expected to show eight distinct signals,

corresponding to the eight carbon atoms in the molecule.

Rationale for Predictions:

Carbonyl Carbon (C7): The ketone carbonyl carbon is the most deshielded and will appear

significantly downfield, typically above 200 ppm.
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Aromatic Carbons (C1-C6): The chemical shifts of the aromatic carbons are modulated by

the attached groups. Carbons bearing hydroxyl groups (C2, C4, C5) will be shifted downfield

into the 140-160 ppm range. The acetyl-bearing carbon (C1) will be found around 110-115

ppm. The proton-bearing carbons (C3, C6) will appear the most upfield among the aromatic

signals.

Methyl Carbon (C8): The acetyl methyl carbon is highly shielded and will appear far upfield,

typically between 25 and 30 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)

Carbon Assignment Predicted δ (ppm)

C1 ~112.0

C2 ~152.0

C3 ~102.0

C4 ~150.0

C5 ~140.0

C6 ~118.0

C7 (C=O) ~202.0

| C8 (-CH₃) | ~27.0 |

Infrared (IR) Spectroscopy
Infrared spectroscopy provides definitive information about the functional groups present in a

molecule. The IR spectrum of 1-(2,4,5-Trihydroxyphenyl)ethanone is dominated by

absorptions from the hydroxyl, carbonyl, and aromatic moieties.

Table 3: Key IR Absorption Bands (KBr Pellet)[1]
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Wavenumber (cm⁻¹) Intensity
Functional Group
Assignment

3500 - 3200 (broad) Strong
O-H Stretching (phenolic,
H-bonded)

~1640 Strong
C=O Stretching (aryl ketone,

H-bonded)

~1600, ~1520 Medium-Strong C=C Stretching (aromatic ring)

~1360 Medium C-H Bending (methyl)

~1280, ~1180 Strong
C-O Stretching (aryl

ether/phenol)

| Below 900 | Medium-Weak | C-H Bending (out-of-plane, aromatic) |

Interpretation of Causality:

Broad O-H Stretch: The broadness of the peak between 3200 and 3500 cm⁻¹ is a classic

indicator of extensive intermolecular and intramolecular hydrogen bonding involving the

three phenolic hydroxyl groups.

Lowered C=O Frequency: A typical aryl ketone C=O stretch appears around 1685 cm⁻¹. The

observed shift to a lower frequency (~1640 cm⁻¹) is strong evidence of intramolecular

hydrogen bonding between the C2-hydroxyl group and the carbonyl oxygen. This weakens

the C=O double bond, lowering the energy required to excite its stretching vibration.

Figure 2: Standard workflow for acquiring an FTIR spectrum using the KBr pellet method.

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule

and its fragments, confirming the molecular weight and offering structural clues. While a

published spectrum for the 2,4,5-isomer is scarce, the fragmentation pattern can be reliably

predicted based on the principles of mass spectrometry and data from close isomers like 1-

(2,4,6-trihydroxyphenyl)ethanone.[2][3]
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Expected Fragmentation Pattern (Electron Ionization - EI):

Molecular Ion (M⁺•): The parent molecule will lose an electron to form the molecular ion at an

m/z corresponding to its molecular weight, 168.

Base Peak ([M-15]⁺): The most characteristic fragmentation for acetophenones is the alpha-

cleavage, where the bond between the carbonyl carbon and the methyl group breaks.[4] This

results in the loss of a methyl radical (•CH₃, mass 15) to form a very stable acylium ion. This

fragment at m/z 153 is expected to be the base peak (most abundant).

Table 4: Predicted Key Fragments in EI-MS

m/z Value Proposed Fragment Notes

168 [C₈H₈O₄]⁺• Molecular Ion (M⁺•)

153 [M - CH₃]⁺
Base Peak, loss of methyl

radical

| 125 | [M - CH₃ - CO]⁺ | Subsequent loss of carbon monoxide |
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Figure 3: Predicted primary fragmentation pathway for 1-(2,4,5-Trihydroxyphenyl)ethanone in

EI-MS.

Standardized Experimental Protocols
For reproducibility and data integrity, adhering to standardized protocols is crucial.

NMR Data Acquisition (General Protocol)
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of a

deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄) in a clean, dry NMR tube. DMSO-d₆ is

often preferred for hydroxy-substituted compounds as it allows for the observation of

exchangeable hydroxyl protons.

Spectrometer Setup: Insert the sample into the NMR spectrometer. Ensure the instrument is

locked onto the deuterium signal of the solvent and properly shimmed to achieve optimal

magnetic field homogeneity.
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¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. A

spectral width of ~16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 5

seconds are typical starting parameters.

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse program (e.g.,

zgpg30). A wider spectral width (~240 ppm) and a significantly larger number of scans will be

required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID).

Phase the resulting spectrum and perform a baseline correction. Calibrate the chemical shift

axis by setting the residual solvent peak to its known value (e.g., DMSO at 2.50 ppm for ¹H

and 39.52 ppm for ¹³C).

FTIR Data Acquisition (KBr Pellet Method)
Preparation: Gently grind approximately 1 mg of the sample with 100-150 mg of dry,

spectroscopy-grade potassium bromide (KBr) in an agate mortar and pestle until a fine,

homogeneous powder is obtained.

Pellet Formation: Transfer the powder to a pellet press and apply several tons of pressure for

a few minutes to form a transparent or translucent pellet.

Analysis: Place the pellet in the spectrometer's sample holder. First, run a background

spectrum with an empty sample compartment. Then, run the sample spectrum. Data is

typically collected over a range of 4000 to 400 cm⁻¹.

Mass Spectrometry Data Acquisition (EI Protocol)
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

typically via a direct insertion probe for solid samples.

Ionization: Heat the probe to volatilize the sample into the ion source. In the source, the

gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV) to

induce ionization and fragmentation.

Analysis: The resulting ions are accelerated into the mass analyzer (e.g., a quadrupole or

time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.
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Detection: The separated ions are detected, and their abundance is recorded, generating the

mass spectrum.

Conclusion
The structural characterization of 1-(2,4,5-Trihydroxyphenyl)ethanone is reliably achieved

through a combination of spectroscopic techniques. IR spectroscopy confirms the presence of

key hydroxyl and carbonyl functional groups, with frequency shifts providing evidence of strong

hydrogen bonding.[1] Mass spectrometry is expected to show a molecular ion at m/z 168 and a

characteristic base peak at m/z 153, confirming the molecular weight and core acetophenone

structure. While experimental NMR data is not widely available, theoretical predictions based

on established principles provide a robust framework for its identification, highlighting two

aromatic singlets and distinct signals for the acetyl and hydroxyl groups. This guide provides

the foundational spectral knowledge and practical protocols necessary for the confident

identification and utilization of this compound in advanced scientific applications.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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